5-Amino-1H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNNTXYVRNVHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646301 | |
| Record name | 5-Amino-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-26-6 | |
| Record name | 5-Amino-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 5 Amino 1h Indazole 3 Carbaldehyde
Reactivity of the Aldehyde Moiety at C3
The aldehyde functional group at the C3 position of the indazole ring is a key handle for a variety of chemical transformations. Its electrophilic carbonyl carbon readily participates in reactions that enable carbon-carbon and carbon-heteroatom bond formation, serving as a gateway to diverse molecular scaffolds.
Nucleophilic Addition Reactions
The fundamental reactivity of the aldehyde group is defined by the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This process, known as nucleophilic addition, is often the initial step in more complex transformations. pressbooks.pub The reaction begins with the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of the alkoxide yields the final addition product, typically an alcohol. pressbooks.pub While serving as a discrete reaction, nucleophilic addition is more frequently an intermediate step leading to the formation of imines, enamines, and the products of condensation reactions. pressbooks.pub
Condensation Reactions (e.g., Knoevenagel, Wittig)
The aldehyde group of 1H-indazole-3-carbaldehyde derivatives is an excellent substrate for condensation reactions, which are powerful methods for forming new carbon-carbon double bonds. nih.govrsc.org
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or a β-ketoester. nih.gov The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanionic intermediate. nih.gov This nucleophile then attacks the electrophilic aldehyde carbon, leading to a condensation product after dehydration. nih.gov
The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile for creating substituted alkenes. nih.gov Furthermore, related cascade reactions, such as a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction, have been successfully employed to construct complex fused systems like 3-sulfonyl-substituted quinolines from ortho-azidobenzaldehydes. semanticscholar.org
| Reaction Type | Reagent Type | Typical Reagents | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | Malononitrile, Diethyl malonate, Ethyl acetoacetate | α,β-Unsaturated carbonyl or cyano compound |
| Wittig Reaction | Phosphorus Ylide | (Triphenylphosphoranylidene)acetonitrile, (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated ester or nitrile |
Oxidation and Reduction Reactions
The aldehyde at C3 can be readily transformed through both oxidation and reduction, providing access to other important functional groups.
Reduction of the aldehyde group yields a primary alcohol. This transformation is a common step in synthetic pathways, converting the aldehyde into a (1H-indazol-3-yl)methanol derivative. nih.govrsc.org Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for this purpose.
Oxidation of the aldehyde furnishes the corresponding carboxylic acid, 5-amino-1H-indazole-3-carboxylic acid. nih.gov This conversion can be achieved using a variety of oxidizing agents common in organic synthesis, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). These transformations significantly alter the electronic and steric properties of the C3 substituent, opening up further synthetic possibilities.
| Transformation | Reagent Class | Example Reagent(s) | Product Functional Group |
| Reduction | Hydride Reducing Agent | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Strong Oxidizing Agent | Potassium Permanganate (KMnO₄), Jones Reagent | Carboxylic Acid (-COOH) |
Formation of Fused Heterocyclic Systems
The C3-carbaldehyde is a crucial precursor for the synthesis of polycyclic structures where another heterocyclic ring is fused to the indazole core. nih.govrsc.org This is generally achieved by reacting the aldehyde with a bifunctional nucleophile, leading to a condensation-cyclization cascade. nih.govresearchgate.net For instance, reaction with an ortho-substituted aniline, such as o-phenylenediamine, initially forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield an indazolo[3,2-b]quinazoline system or a related benzimidazole (B57391) derivative. nih.gov This strategy allows for the construction of diverse fused heterocycles. nih.govrsc.org
| Bifunctional Reagent | Resulting Fused Heterocycle |
| o-Phenylenediamine | Benzimidazole derivative |
| o-Aminothiophenol | Benzothiazole derivative |
| o-Aminophenol | Benzoxazole derivative |
| Hydrazine (B178648) / Substituted Hydrazines | Triazine or other N-containing fused rings |
Reactivity of the Amino Group at C5
Amine Functionalization: Acylation and Sulfonylation
The nucleophilic nitrogen of the C5-amino group can be readily acylated or sulfonated. These reactions are fundamental for protecting the amino group or for introducing specific substituents to build more complex molecules.
Acylation is typically performed using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the amino group into an amide. A prominent example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butoxycarbonyl (Boc) protecting group, yielding a carbamate (B1207046) derivative. nih.gov The acetylation of similar aminoazole systems has been studied, highlighting the general applicability of this transformation. bibliotekanauki.pl
Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This reaction forms a sulfonamide linkage, which is a key structural motif in many biologically active compounds.
| Reaction Type | Reagent | Product Linkage |
| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) |
| Carbamoylation | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (-NHCOOtBu) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
Alkylation of the Amino Group
The exocyclic amino group at the C5 position of the indazole ring is a key site for functionalization. Alkylation of this primary amine introduces alkyl substituents, which can significantly influence the molecule's physicochemical properties and biological activity. This transformation is typically achieved by reacting 5-Amino-1H-indazole-3-carbaldehyde with various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of base and solvent is critical to control the selectivity of the reaction and avoid undesired side reactions, such as alkylation of the indazole nitrogen atoms.
Detailed research findings on the direct alkylation of the amino group of this compound are not extensively reported in the provided search results. However, general principles of amine alkylation suggest that the reaction would proceed via nucleophilic substitution.
Table 1: Potential Alkylation Reactions of the Amino Group
| Alkylating Agent | Base | Expected Product |
| Methyl Iodide | Potassium Carbonate | 5-(Methylamino)-1H-indazole-3-carbaldehyde |
| Ethyl Bromide | Sodium Bicarbonate | 5-(Ethylamino)-1H-indazole-3-carbaldehyde |
| Benzyl Chloride | Triethylamine (B128534) | 5-(Benzylamino)-1H-indazole-3-carbaldehyde |
Diazotization and Subsequent Coupling Reactions
The primary aromatic amino group at the C5 position can undergo diazotization, a process that converts it into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can participate in a variety of coupling reactions to form azo compounds. slideshare.net
These azo-coupling reactions involve the reaction of the diazonium salt with electron-rich aromatic compounds, such as phenols or anilines, and are a cornerstone of synthetic organic chemistry for the preparation of dyes and other functional molecules. slideshare.netresearchgate.net The electrophilic diazonium ion attacks the electron-rich aromatic ring, leading to the formation of an azo-linked product. slideshare.net The specific conditions of the coupling reaction, including pH and the nature of the coupling partner, determine the structure of the final product.
Table 2: Representative Diazotization and Azo Coupling Reactions
| Coupling Partner | Reaction Conditions | Product Type |
| Phenol | Alkaline medium | Azo-phenol derivative |
| Aniline | Acidic to neutral medium | Azo-aniline derivative |
| N,N-Dimethylaniline | Mildly acidic medium | Azo-dimethylaniline derivative |
| Naphthols | Alkaline medium | Azo-naphthol derivative |
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. acs.orgrsc.org This methodology can be applied to the 5-amino group of this compound to introduce a wide range of aryl, heteroaryl, or alkyl groups. The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the coupling between the amine and an aryl or alkyl halide or triflate. acs.org
The development of sophisticated ligands and catalyst systems has greatly expanded the scope of these reactions, allowing for the coupling of even challenging substrates with high efficiency. acs.org This method provides a direct route to N-substituted indazole derivatives that might be difficult to access through other synthetic pathways. While direct examples with this compound are not explicitly detailed, the general applicability of this reaction to primary anilines suggests its feasibility. acs.org
Table 3: Illustrative Palladium-Catalyzed C-N Cross-Coupling Reactions
| Coupling Partner (Aryl/Alkyl Halide) | Palladium Catalyst/Ligand | Base | Expected Product |
| Bromobenzene | Pd(OAc)₂ / BINAP | NaOtBu | 5-(Phenylamino)-1H-indazole-3-carbaldehyde |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 5-(Pyridin-2-ylamino)-1H-indazole-3-carbaldehyde |
| 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | 5-(4-Methoxyphenylamino)-1H-indazole-3-carbaldehyde |
Functionalization of the Indazole Nitrogen Atoms (N1, N2)
The indazole ring contains two nitrogen atoms, N1 and N2, which can also be sites for chemical modification. Functionalization at these positions can significantly impact the molecule's properties and is a common strategy in the development of indazole-based compounds.
N-Alkylation and N-Acylation Strategies
N-alkylation and N-acylation of the indazole ring are fundamental transformations for introducing various substituents onto the nitrogen atoms. nih.gov These reactions typically proceed by treating the indazole with an alkylating or acylating agent in the presence of a base. The choice of reaction conditions, including the base, solvent, and electrophile, can influence the regioselectivity of the reaction. nih.govbeilstein-journals.org
N-Alkylation: This involves the introduction of an alkyl group onto one of the nitrogen atoms using reagents like alkyl halides, tosylates, or sulfates. nih.govbeilstein-journals.org
N-Acylation: This involves the introduction of an acyl group using reagents such as acyl chlorides or anhydrides. Regioselective N-acylation often favors the N1 position due to thermodynamic stability. nih.govbeilstein-journals.org
Regioselective Derivatization at N1 or N2
Achieving regioselectivity in the derivatization of the indazole nitrogens is a significant synthetic challenge, as mixtures of N1 and N2 isomers are often formed. nih.govbeilstein-journals.org However, several strategies have been developed to control the site of functionalization.
The regioselectivity of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. nih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective alkylation for certain substituted indazoles. nih.govbeilstein-journals.org Conversely, substituents at the C7 position can direct alkylation to the N2 position. nih.gov
The thermodynamic stability of the resulting products can also play a role, with the 1H-indazole tautomer generally being more stable than the 2H-tautomer. nih.govbeilstein-journals.org This thermodynamic preference can be exploited to achieve regioselective N-alkylation through equilibration processes. nih.govbeilstein-journals.org
Table 4: Factors Influencing Regioselective N-Alkylation of Indazoles
| Factor | Influence on Regioselectivity |
| Substituents on the Indazole Ring | Steric hindrance and electronic effects can direct alkylation to either N1 or N2. nih.govbeilstein-journals.org |
| Reaction Conditions (Base and Solvent) | The combination of base and solvent can significantly favor one regioisomer over the other. nih.govbeilstein-journals.org |
| Alkylating Agent | The nature of the electrophile can impact the N1/N2 ratio. nih.govbeilstein-journals.org |
| Thermodynamic vs. Kinetic Control | Equilibration conditions can favor the formation of the more stable N1-substituted product. nih.govbeilstein-journals.org |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial parts of all starting materials. nih.govresearchgate.netclockss.org These reactions are characterized by their atom economy, step efficiency, and ability to generate molecular diversity. nih.govresearchgate.net
This compound is an excellent candidate for MCRs due to its multiple reactive functionalities. The amino group can act as a nucleophile, while the aldehyde group can participate in condensations and other reactions. The indazole core itself can also be involved in the reaction cascade.
While specific MCRs involving this compound are not detailed in the provided search results, the general principles of MCRs involving aminoazoles and aldehydes can be applied. For example, three-component reactions involving an aminoazole, an aldehyde, and a 1,3-dicarbonyl compound are common strategies for the synthesis of fused heterocyclic systems. nih.govfrontiersin.org
Table 5: Potential Multi-Component Reactions with this compound
| MCR Type | Reactants | Potential Product Class |
| Biginelli-like Reaction | This compound, a β-ketoester, and urea/thiourea | Dihydropyrimidinone-fused indazoles |
| Hantzsch-like Reaction | This compound, two equivalents of a β-ketoester, and an ammonium (B1175870) source | Dihydropyridine-fused indazoles |
| Ugi Reaction | This compound, an isocyanide, a carboxylic acid, and an aldehyde/ketone | α-Acylamino carboxamide derivatives of indazole |
Role As a Chemical Building Block in Advanced Organic Synthesis
Precursor for the Construction of Complex Polycyclic and Heterocyclic Frameworks
The strategic placement of the amino and aldehyde functionalities on the indazole core makes 5-Amino-1H-indazole-3-carbaldehyde an exceptional starting material for synthesizing fused polycyclic and heterocyclic systems. Its utility is prominently demonstrated in the construction of pyrimido[1,2-b]indazoles and pyrazolo[3,4-b]quinolines, which are scaffolds of significant interest due to their pharmacological properties.
The condensation of 3-aminoindazoles with various carbonyl compounds is a common and effective method for creating the pyrimido[1,2-b]indazole framework. nih.gov For instance, a facile cascade reaction involving substituted 1H-indazol-3-amines, aromatic aldehydes, and 3-oxo-3-arylpropanenitrile under metal-free conditions yields pyrimido[1,2-b]indazole-3-carbonitrile derivatives. nih.gov This transformation highlights how the amino group of the indazole participates in building the fused pyrimidine (B1678525) ring.
Similarly, new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized with high yields through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com The resulting tricyclic system can be further functionalized, demonstrating the role of the aminoindazole as a foundational element for complex structures. mdpi.com
Another significant application is in the synthesis of indoleninyl-substituted pyrimido[1,2-b]indazoles, prepared through a straightforward condensation reaction between substituted diformyl indolenines and 3-amino-1H-indazoles. nih.gov The versatility of the indazole component is crucial for accessing a broad range of structurally diverse derivatives. nih.gov The general approach involves the reaction of the amino group on the indazole with two carbonyl units to form the fused pyrimidine ring.
Table 1: Synthesis of Fused Heterocycles from 3-Aminoindazoles
| Starting Materials | Product Scaffold | Reaction Type | Reference |
| 1H-Indazol-3-amines, Aromatic aldehydes, 3-Oxo-3-arylpropanenitrile | Pyrimido[1,2-b]indazole-3-carbonitrile | Cascade Reaction | nih.gov |
| 3-Aminoindazole derivatives, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one | Condensation | mdpi.com |
| 3-Amino-1H-indazoles, Diformyl indolenines | Indoleninyl-substituted pyrimido[1,2-b]indazoles | Condensation | nih.gov |
| 3-Aminoindazoles, Ketones, N,N-Dimethylaminoethanol | 2,3-Disubstituted pyrimido[1,2-b]indazoles | [3+2+1] Cyclization | bohrium.comresearchgate.net |
Application in Diversity-Oriented Synthesis (DOS) for Compound Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are a cornerstone of DOS strategies due to their efficiency and ability to rapidly build molecular complexity. scispace.comnih.gov The structure of this compound, with its distinct and strategically placed reactive groups, is ideally suited for this approach.
Aminoazoles, the class to which this compound belongs, are recognized as excellent building blocks for MCRs. scispace.com The presence of the exocyclic amino group and the aldehyde function allows for participation in various MCRs to produce large libraries of fused heterocyclic compounds. For example, a one-pot, three-component reaction utilizing 3-amino-1H-indazoles, aromatic aldehydes, and 3-oxopropanenitriles has been used to create a library of pyrimido[1,2-b]indazoles. nih.gov
The functionalization of the resulting scaffolds can be further diversified. Chlorinated fused tricyclic systems derived from 3-aminoindazoles can undergo Suzuki-Miyaura and aromatic nucleophilic substitution reactions, leading to a wide array of highly diverse trifluoromethylated pyrimido[1,2-b]indazole derivatives. mdpi.com This two-stage approach, beginning with an MCR followed by functionalization, exemplifies a powerful DOS strategy for generating novel compound libraries based on the indazole core. The ability to vary each of the multiple components in the initial reaction allows for the creation of a vast chemical space from a single core scaffold. nih.govresearchgate.net
Utilization in Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. These sequences are highly efficient, atom-economical, and allow for the rapid construction of complex molecules from simple precursors. The unique structure of this compound makes it an excellent substrate for designing such reaction sequences.
The synthesis of pyrimido[1,2-b]indazoles from 3-aminoindazoles often proceeds through a cascade mechanism. nih.gov A notable example is the [3+2+1] three-component cyclization of 3-aminoindazoles, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon synthon, to build 2-mono or 2,3-disubstituted pyrimido[1,2-b]indazoles. bohrium.comresearchgate.net This process involves a sequence of reactions that form the fused ring system in one pot.
Furthermore, cascade reactions involving related amino-heterocycles have been studied computationally, indicating that these reactions often start with an inverse-electron demand Diels-Alder (IDA) reaction, followed by elimination and retro-Diels-Alder steps. nih.gov While not explicitly demonstrated for this compound, its amin-aldehyde structure presents opportunities for similar intramolecular or intermolecular cascade sequences, potentially leading to novel polycyclic frameworks. For instance, a cascade 6-endo-dig cyclization has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, showcasing a relevant strategy that could be adapted. nih.gov
Development of Novel Ligands for Catalytic Systems
The indazole scaffold is a privileged structure in medicinal chemistry and has also found application in the design of ligands for transition metal catalysis. N-heterocyclic carbenes (NHCs) are a prominent class of ligands, and indazole-derived NHCs have been reported. acs.org Although the direct use of this compound to form a ligand is not extensively documented, its structure provides clear handles for derivatization into novel ligand systems.
The amino group at the C5 position and the aldehyde at the C3 position can be chemically modified to introduce coordinating moieties or to link the indazole core to other structures, creating bidentate or polydentate ligands. For example, the aldehyde could be converted into an imine or an alcohol, which could then act as a coordinating group in conjunction with one of the ring nitrogen atoms. The amino group offers a site for N-alkylation or N-arylation to introduce sterically demanding or electronically tunable groups that can influence the properties of a metal complex.
The development of mesoionic carbene ligands derived from 1,2,3-triazoles has shown promise in catalysis, and related indazole-derived N-heterocyclic carbenes are known. acs.org The this compound framework could serve as a precursor to new types of mesoionic or normal NHC ligands, potentially with unique steric and electronic properties conferred by the amino substituent.
Computational Chemistry and Theoretical Investigations of Indazole Systems
Quantum Chemical Calculations for Reaction Mechanisms and Selectivity
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For indazole systems, these calculations can predict the most likely pathways for chemical transformations and explain observed selectivity.
One of the key synthetic routes to 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles. nih.govrsc.org While a detailed computational study on the mechanism for the 5-amino substituted variant is not extensively reported, theoretical investigations on related systems offer a blueprint for such an analysis. For instance, the study of the addition of formaldehyde (B43269) to 1H-indazole and its nitro derivatives has been investigated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. nih.gov This level of theory has proven effective in providing a sound basis for experimental observations in indazole chemistry. nih.gov
A similar computational approach could be employed to model the nitrosation of 5-amino-indole to form 5-Amino-1H-indazole-3-carbaldehyde. Such a study would involve:
Locating Transition States: Identifying the transition state structures for the key steps of the reaction mechanism.
Calculating Activation Energies: Determining the energy barriers for each step to identify the rate-determining step.
Analyzing Reaction Intermediates: Characterizing the stability of any intermediates formed during the reaction.
This information would be invaluable for optimizing reaction conditions to improve yields and minimize byproducts.
Conformational Analysis and Tautomeric Equilibria of Indazole Scaffolds
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the potential for different isomeric forms, such as tautomers. For indazole derivatives, the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring gives rise to different tautomers, which can have distinct physicochemical and biological properties.
The compound this compound can exist in at least two tautomeric forms: the 1H- and the 2H-tautomer. nih.gov Computational chemistry provides a powerful tool to assess the relative stability of these tautomers. For the parent 1H-indazole, MP2/6-31G** calculations have shown that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. nih.gov
The relative stability of the tautomers of this compound can be predicted using DFT calculations. The choice of functional and basis set is crucial for obtaining accurate results. A combination like B3LYP with a 6-311++G(d,p) basis set is often a good starting point for such systems. core.ac.uk The calculations should also consider the effect of the solvent, as the polarity of the medium can influence the tautomeric equilibrium. zsmu.edu.ua
The following table outlines the likely tautomers of this compound that would be the subject of such a computational study.
| Tautomer Name | Chemical Structure |
| This compound | |
| 5-Amino-2H-indazole-3-carbaldehyde |
Furthermore, conformational analysis can reveal the preferred spatial arrangement of the amino and carbaldehyde substituents. This is particularly important for understanding how these molecules interact with biological targets.
In Silico Design Strategies for Novel Indazole Derivatives
The this compound scaffold is a valuable starting point for the design of new therapeutic agents, particularly kinase inhibitors. nih.gov In silico design strategies, such as fragment-based drug design and virtual screening, are pivotal in accelerating the discovery of novel and potent indazole derivatives. mdpi.com
A typical in silico design workflow for derivatives of this compound might involve:
Target Identification: Selecting a biological target, such as a protein kinase, that is implicated in a disease.
Binding Site Analysis: Characterizing the active site of the target protein to identify key interaction points.
Virtual Screening: Computationally screening libraries of virtual compounds, derived from the this compound core, for their potential to bind to the target. This is often achieved through molecular docking simulations.
Fragment-Based Design: Using the this compound as a core fragment and computationally adding other chemical moieties to enhance binding affinity and selectivity. nih.gov
These computational approaches allow for the prioritization of a smaller, more focused set of candidate molecules for synthesis and experimental testing, thereby saving time and resources.
Computational Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Once a lead compound has been identified, computational Structure-Activity Relationship (SAR) studies are crucial for optimizing its biological activity. SAR studies aim to understand how changes in the chemical structure of a molecule affect its potency and selectivity.
For indazole-based compounds, computational SAR studies often involve:
Molecular Docking: Simulating the binding of a series of related indazole derivatives to their biological target. This can help to rationalize observed SAR trends and predict the activity of new designs. nih.govnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): Developing mathematical models that correlate the 3D properties of molecules with their biological activity. These models can then be used to predict the activity of untested compounds.
For example, SAR studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is critical for their activity as CRAC channel blockers. nih.gov Similarly, for PAK1 inhibitors, substituting a hydrophobic ring in a specific pocket and introducing a hydrophilic group in the solvent-exposed region were found to be key for inhibitory activity and selectivity. nih.gov These insights, derived from a combination of experimental testing and computational modeling, are invaluable for the rational optimization of lead compounds based on the this compound scaffold.
Research Perspectives and Future Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 5-Amino-1H-indazole-3-carbaldehyde and its derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally benign methods. Traditional synthetic routes can be effective but may involve harsh conditions or the use of hazardous reagents.
One established method for the synthesis of the related 1H-indazole-3-carbaldehyde core involves the nitrosation of indoles under mildly acidic conditions. nih.gov This approach has been optimized to provide high yields and minimize side reactions. nih.gov However, the direct application to the 5-amino substituted analogue requires careful protection of the amino group, for instance as a tert-butyloxycarbonyl (Boc) protected amine, to prevent undesired side reactions. nih.gov
Future research in this area is directed towards the development of catalytic and green synthetic protocols. For instance, visible light photoredox catalysis has emerged as a powerful tool for the formation of the indazole ring system. nih.govacs.org This method utilizes light energy to drive chemical reactions, often under mild conditions and with high efficiency. nih.govacs.org The application of such technologies to the synthesis of this compound could offer a more sustainable alternative to traditional methods. Another promising avenue is the use of cobalt(III)-catalyzed C-H bond functionalization, which allows for the direct construction of the indazole core from readily available starting materials.
Further research into one-pot syntheses and the use of eco-friendly solvents and catalysts will be crucial in making the production of this compound more sustainable and cost-effective for its various applications.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The rich chemical functionality of this compound provides a fertile ground for exploring novel reactivity patterns. The interplay between the aldehyde, the amino group, and the indazole core can lead to a variety of chemical transformations, opening doors to new molecular architectures.
The aldehyde group can undergo a wide range of classical reactions, such as condensations, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity. The amino group, on the other hand, can act as a nucleophile, participating in reactions such as acylation and alkylation.
The simultaneous presence of both functional groups allows for intramolecular reactions, leading to the formation of new heterocyclic rings fused to the indazole core. For example, the reaction with suitable reagents could lead to the formation of pyrimido[1,2-b]indazoles. polysciences.com The exploration of such intramolecular cyclizations could lead to the discovery of novel polycyclic systems with interesting biological or material properties.
Future research will likely focus on uncovering unconventional reactivity, possibly through the use of advanced catalytic systems or non-traditional reaction media. The unique electronic properties of the indazole ring system, influenced by the amino and aldehyde substituents, may also give rise to unexpected reactivity that warrants further investigation.
Integration into Advanced Materials Science Research
The structural characteristics of this compound make it an attractive building block for advanced materials. The aromatic indazole core can contribute to thermal stability and electronic conductivity, while the amino and aldehyde groups provide sites for polymerization or for grafting onto other materials.
The presence of the amino group makes this compound a candidate for the synthesis of amine-functional polymers. polysciences.com Such polymers have a wide range of applications, including in coatings, adhesives, and biomedical devices. polysciences.com The aldehyde functionality can be used in cross-linking reactions to create robust polymer networks.
Furthermore, indazole derivatives have been explored for their potential in creating novel materials with unique electronic properties, which could be beneficial for the development of advanced sensors and devices. chemimpex.com The ability to tune the electronic properties of the indazole core through substitution makes these compounds particularly interesting for applications in organic electronics. For instance, conductive polymers could potentially be synthesized using this compound as a monomer, where the extended π-system of the resulting polymer could facilitate charge transport.
Future research will likely involve the synthesis and characterization of polymers and materials derived from this compound, with a focus on their mechanical, thermal, and electronic properties. The development of functional coatings with enhanced durability or specific sensory capabilities is another promising area of investigation.
Continued Application in Scaffold Design for Chemical Biology Probes and Modulators
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes indazole derivatives, including this compound, highly valuable for the design of chemical biology probes and therapeutic agents.
Indazole-based compounds have been extensively investigated as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. nih.govrsc.org The 1H-indazole-3-carboxamide moiety, which can be readily synthesized from the corresponding aldehyde, is a key feature in many potent and selective kinase inhibitors. nih.gov
Moreover, the amino group at the 5-position provides a handle for further chemical modification, allowing for the fine-tuning of the molecule's properties to achieve desired selectivity and potency. This is exemplified by the design of various substituted aminoindazole derivatives as anticancer agents. nih.govrsc.orgnih.gov
The aldehyde functionality can also be utilized to create fluorescent probes. For example, a related compound, 5-methoxy-1H-indazole-3-carbaldehyde, has been used in the development of fluorescent sensors. chemimpex.com By analogy, this compound could be used to develop fluorescent probes to study biological processes in real-time.
Future directions in this area will involve the rational design and synthesis of novel chemical probes and modulators based on the this compound scaffold. This will include the development of highly selective inhibitors for specific biological targets, as well as fluorescent probes with improved photophysical properties for advanced imaging applications. The exploration of this scaffold in the context of other therapeutic areas beyond oncology is also a promising avenue for future research.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via Vilsmeier–Haack formylation of 5-amino-1H-indazole derivatives, where reaction parameters (e.g., temperature, solvent, catalyst) significantly impact yield. For example, using acetic acid as a solvent under reflux (3–5 hours) is effective for analogous aldehyde derivatives . Optimization involves iterative adjustment of stoichiometry (e.g., 1.1 equiv of formylating agents) and monitoring via TLC/HPLC to minimize side products.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aldehyde proton (δ ~9.5–10 ppm) and aromatic backbone. X-ray crystallography using SHELXL refinement resolves structural ambiguities, particularly for tautomeric forms or hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms aldehyde C=O stretches (~1700 cm⁻¹).
Q. How can impurities in this compound be identified and removed during synthesis?
Common impurities include unreacted starting materials or oxidation byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) are effective. Analytical HPLC with UV detection (λ = 254 nm) quantifies purity, while LC-MS identifies non-volatile impurities .
Q. What are the stability considerations for storing this compound?
The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH) predict degradation pathways, such as aldehyde oxidation to carboxylic acid derivatives .
Q. How is this compound utilized as a precursor in pharmacological studies?
Its aldehyde group enables Schiff base formation with amines, facilitating the synthesis of hydrazone or imine derivatives for bioactivity screening (e.g., antimicrobial, enzyme inhibition). For example, condensation with thiazolidinones or carbohydrazides generates heterocyclic libraries .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
Discrepancies often arise from dynamic tautomerism or solvent effects. Multi-technique validation (e.g., variable-temperature NMR, DFT calculations) clarifies conformational equilibria. SHELXL refinement of XRD data resolves positional disorders, while NOESY correlations validate spatial arrangements .
Q. What strategies are effective for designing multi-step reactions involving this compound in complex heterocyclic systems?
Use orthogonal protecting groups (e.g., Boc for amines) to avoid side reactions. For example, the aldehyde can undergo Knoevenagel condensation with active methylene compounds, followed by cyclization with thioureas to form thiazole hybrids . Microwave-assisted synthesis reduces reaction times and improves regioselectivity.
Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition assays?
Substituents at the indazole 1-position (e.g., aryl, alkyl) modulate steric and electronic interactions with enzyme active sites. In α-glucosidase inhibition studies, electron-withdrawing groups (e.g., Br, NO₂) at specific positions enhance activity, while bulky groups reduce binding affinity .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets, guiding rational derivatization .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Polymorphism and solvent inclusion complicate crystallization. Slow vapor diffusion (e.g., ether into DCM solution) promotes single-crystal growth. For twinned crystals, SHELXD or twin-law refinement in SHELXL improves data resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
